molecular formula C18H15Cl3N2O3 B11163591 1-(4-methoxyphenyl)-5-oxo-N-(2,4,5-trichlorophenyl)pyrrolidine-3-carboxamide

1-(4-methoxyphenyl)-5-oxo-N-(2,4,5-trichlorophenyl)pyrrolidine-3-carboxamide

Cat. No.: B11163591
M. Wt: 413.7 g/mol
InChI Key: CCXNJEPBQAOKQV-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-5-oxo-N-(2,4,5-trichlorophenyl)pyrrolidine-3-carboxamide is a synthetic organic compound. It belongs to the class of pyrrolidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-5-oxo-N-(2,4,5-trichlorophenyl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. The starting materials often include 4-methoxybenzaldehyde, 2,4,5-trichloroaniline, and pyrrolidine derivatives. Common synthetic routes may involve:

    Condensation reactions: Combining 4-methoxybenzaldehyde with pyrrolidine derivatives under acidic or basic conditions.

    Amidation reactions: Reacting the intermediate product with 2,4,5-trichloroaniline to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes for large-scale production. This includes:

    Catalysis: Using catalysts to increase reaction efficiency.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-5-oxo-N-(2,4,5-trichlorophenyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: Halogen atoms in the trichlorophenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction may yield alcohol derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-5-oxo-N-(2,4,5-trichlorophenyl)pyrrolidine-3-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA/RNA interaction: Binding to nucleic acids and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-methoxyphenyl)-5-oxo-N-(2,4,5-trichlorophenyl)pyrrolidine-3-carboxamide is unique due to the presence of the trichlorophenyl group, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C18H15Cl3N2O3

Molecular Weight

413.7 g/mol

IUPAC Name

1-(4-methoxyphenyl)-5-oxo-N-(2,4,5-trichlorophenyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C18H15Cl3N2O3/c1-26-12-4-2-11(3-5-12)23-9-10(6-17(23)24)18(25)22-16-8-14(20)13(19)7-15(16)21/h2-5,7-8,10H,6,9H2,1H3,(H,22,25)

InChI Key

CCXNJEPBQAOKQV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC(=C(C=C3Cl)Cl)Cl

Origin of Product

United States

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